Enantiomeric Excess in Chemoenzymatic Synthesis: S. cerevisiae vs. Other Whole-Cell Systems
In the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate to ethyl 3-hydroxy-3-phenylpropanoate using whole-cell systems, Saccharomyces cerevisiae (ATCC 9080) provided the (S)-enantiomer with >97% enantiomeric excess (ee). In contrast, other tested whole-cell systems under identical conditions gave significantly lower ee values, with some failing to produce a single predominant enantiomer [1]. This high stereoselectivity is critical for downstream pharmaceutical applications where enantiopurity directly impacts drug safety and efficacy.
| Evidence Dimension | Enantiomeric excess (ee) of (S)-enantiomer in whole-cell asymmetric reduction |
|---|---|
| Target Compound Data | >97% ee for (S)-ethyl 3-hydroxy-3-phenylpropanoate |
| Comparator Or Baseline | Other whole-cell microbial systems (unspecified) tested under same conditions |
| Quantified Difference | >97% ee for S. cerevisiae vs. 'significantly lower' or non-predominant enantiomer formation for comparators |
| Conditions | Asymmetric reduction of ethyl 3-phenyl-3-oxopropionate with whole cells; S. cerevisiae ATCC 9080; 30 °C, 24 h |
Why This Matters
Procurement of racemic ethyl 3-hydroxy-3-phenylpropanoate is only half the battle; this data demonstrates that the (S)-enantiomer can be reliably produced with exceptional optical purity using a specific, well-defined microbial catalyst, a critical process parameter for pharmaceutical manufacturing.
- [1] Varga, A.; et al. Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. Tetrahedron: Asymmetry, 2013, 24(21–22), 1389–1394. View Source
